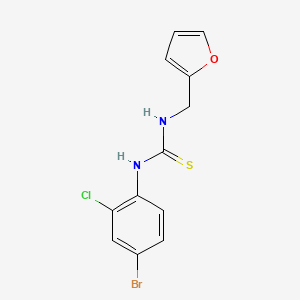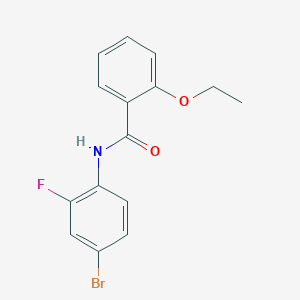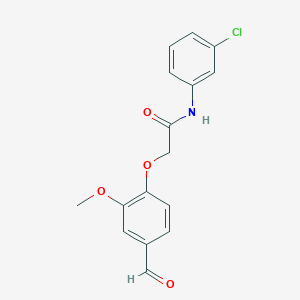
N-(4-bromo-2-chlorophenyl)-N'-(2-furylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-N'-(2-furylmethyl)thiourea, commonly known as BrClFMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
BrClFMT has shown potential in various scientific research applications, including as an anti-tumor agent, an anti-inflammatory agent, and an anti-viral agent. In anti-tumor research, BrClFMT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. In anti-inflammatory research, BrClFMT has been shown to reduce inflammation in animal models of arthritis. In anti-viral research, BrClFMT has been shown to inhibit the replication of the hepatitis B virus.
Mécanisme D'action
The exact mechanism of action of BrClFMT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. BrClFMT has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in regulating cellular redox balance. Additionally, BrClFMT has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
BrClFMT has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the reduction of oxidative stress and inflammation, and the inhibition of viral replication. Additionally, BrClFMT has been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective treatment option.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BrClFMT in lab experiments is its relatively low toxicity compared to other anti-tumor agents. Additionally, BrClFMT has been shown to have a broad spectrum of activity against various cancer cell lines, making it a potentially useful treatment option for multiple types of cancer. However, one limitation of using BrClFMT in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on BrClFMT. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of BrClFMT and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of BrClFMT as a potential treatment option for cancer, inflammation, and viral infections.
Méthodes De Synthèse
BrClFMT can be synthesized through a multi-step process involving the reaction of 4-bromo-2-chloroaniline with furfural, followed by subsequent reactions with thiosemicarbazide and hydrochloric acid. The resulting product is then purified through recrystallization.
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c13-8-3-4-11(10(14)6-8)16-12(18)15-7-9-2-1-5-17-9/h1-6H,7H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWUFLNOKFEYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5864657.png)

methanone](/img/structure/B5864672.png)
![2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5864673.png)


![3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5864706.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B5864724.png)
![N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5864733.png)